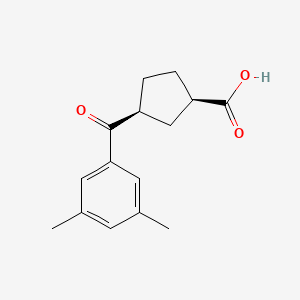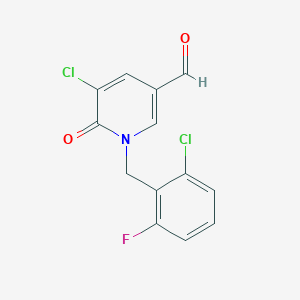
cis-3-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Übersicht
Beschreibung
“Cis-3-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 732253-27-9 . It is a light yellow solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H18O3/c1-9-3-4-10 (2)13 (7-9)14 (16)11-5-6-12 (8-11)15 (17)18/h3-4,7,11-12H,5-6,8H2,1-2H3, (H,17,18)/t11-,12+/m0/s1 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of this compound is 246.31 . It’s a light yellow solid .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Biological Activity
Research on similar compounds, particularly those involving cyclopentane structures and carboxylic acid functionalities, often focuses on their potential biological activities. For instance, studies on conjugated linoleic acid (CLA) isomers, which share structural motifs with the compound , have demonstrated diverse physiological effects including modulation of lipid metabolism, anti-carcinogenic properties, and effects on body composition (Pariza, Park, & Cook, 2001). These findings suggest that compounds with similar structures could potentially exhibit significant biological activities, warranting further exploration in the context of scientific research.
Synthesis and Valorization
The development of high value-added chemicals from structurally complex molecules like cis-3-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid could be of interest. A review on muconic acid isomers, which also possess carboxylic acid groups and are used as platform chemicals, highlights the potential of such compounds in the synthesis of specialty polymers and other value-added products (Khalil, Quintens, Junkers, & Dusselier, 2020). This indicates the relevance of exploring the compound of interest for its potential applications in material science and as a precursor for the synthesis of biologically active molecules or specialty materials.
Pharmacological Implications
While the direct pharmacological applications of This compound were not identified in the literature, the pharmacological implications of structurally or functionally related compounds provide a foundation for speculation and further research. For instance, cinnamic acid derivatives, which share the presence of a carboxylic acid group, have been extensively studied for their anticancer properties, demonstrating the potential of such compounds in medicinal chemistry (De, Baltas, & Bedos-Belval, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R,3S)-3-(3,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9-5-10(2)7-13(6-9)14(16)11-3-4-12(8-11)15(17)18/h5-7,11-12H,3-4,8H2,1-2H3,(H,17,18)/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRUHBSZCZDRJH-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2CCC(C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)[C@H]2CC[C@H](C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-(3,4-Dimethoxyphenyl)pyridin-3-YL]methanol](/img/structure/B1648617.png)



![1-Methyl-2-[[(2R)-pyrrolidin-2-yl]methylsulfanyl]imidazole](/img/structure/B1648641.png)




![3,4-dimethoxy-N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]benzamide](/img/structure/B1648653.png)



